1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a cyclopropylmethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of a suitable cyclopropylmethyl halide with a nucleophile to form the cyclopropylmethyl intermediate.
Introduction of the chlorophenyl group: The cyclopropylmethyl intermediate is then reacted with a chlorophenyl isocyanate to introduce the chlorophenyl group.
Addition of the fluorophenyl group: Finally, the compound is treated with a fluorophenyl amine to complete the synthesis of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone: This compound shares the chlorophenyl and fluorophenyl groups but differs in the presence of an ethanone moiety instead of a urea group.
1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea: This compound has a similar structure but lacks the cyclopropylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-3-1-2-4-15(14)21-16(22)20-11-17(9-10-17)12-5-7-13(19)8-6-12/h1-8H,9-11H2,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSIGRJODVGZBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.